molecular formula C12H14O2 B1300601 Methyl 3-(4-ethylphenyl)prop-2-enoate CAS No. 114498-64-5

Methyl 3-(4-ethylphenyl)prop-2-enoate

Cat. No.: B1300601
CAS No.: 114498-64-5
M. Wt: 190.24 g/mol
InChI Key: QIOWPRYONMOYMW-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid and is characterized by the presence of an ester functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-ethylphenyl)prop-2-enoate can be synthesized through the esterification of 3-(4-ethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-ethylphenyl)prop-2-enoic acid.

    Reduction: 3-(4-ethylphenyl)propan-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-ethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Methyl 3-(4-ethylphenyl)prop-2-enoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWPRYONMOYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363267
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114498-64-5
Record name methyl 3-(4-ethylphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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